Dapagliflozin Ortho Isomer

Description

Fundamentals of Chemical Isomerism in Active Pharmaceutical Ingredients

Chemical isomerism is a broad concept that encompasses several types of isomeric relationships. In the context of APIs, two major categories are constitutional isomerism and stereoisomerism. nih.gov

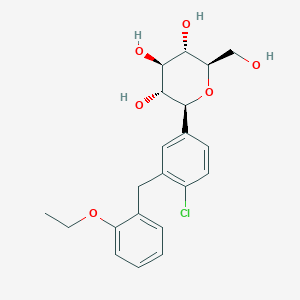

Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. nih.gov A prime example in the context of this article is the relationship between Dapagliflozin (B1669812) and its ortho isomer. While both have the molecular formula C₂₁H₂₅ClO₆, the substitution pattern on the phenyl ring differs. In Dapagliflozin, the ethoxybenzyl group is at the para position relative to the C-glycoside bond, whereas in the ortho isomer, it is at the ortho position. This seemingly minor difference in connectivity results in two distinct chemical entities with potentially different properties.

Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. nih.govresearchgate.net This category includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). Dapagliflozin itself, with its multiple chiral centers on the glucose ring, is a single enantiomer. innovareacademics.in The precise stereochemistry is crucial for its biological activity.

The seemingly subtle differences between isomers can have profound effects on a drug's pharmacological and toxicological profile. nih.govresearchgate.net One isomer may be therapeutically active, while another could be inactive or even harmful. nih.gov

Significance of Isomeric Impurities in Pharmaceutical Development and Manufacturing

Isomeric impurities are a specific class of impurities that are structurally very similar to the API. researchgate.net Their control is of paramount importance for several reasons:

Safety and Efficacy: As isomers can have different biological activities, the presence of an unwanted isomer as an impurity can alter the therapeutic effect of the drug or introduce unexpected toxicity. nih.govresearchgate.net Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in drug substances and products. alentris.orgfda.gov

Quality Control: The presence and quantity of impurities are critical quality attributes of a drug substance. uspnf.com Robust analytical methods are required to detect and quantify these impurities to ensure batch-to-batch consistency and meet regulatory specifications. innovareacademics.inresearchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for this purpose. innovareacademics.inufrgs.br

Process Control: The formation of isomeric impurities is often related to the synthetic route used to manufacture the API. Understanding the mechanisms of impurity formation allows for the optimization of the manufacturing process to minimize their generation. alentris.org This can involve adjustments to reaction conditions, purification techniques, and the quality of starting materials. alentris.org

Academic Rationale for Studying Dapagliflozin Ortho Isomer

The study of the this compound is driven by several key academic and practical considerations:

Reference Standard for Quality Control: The ortho isomer serves as a critical reference standard for the development and validation of analytical methods aimed at ensuring the purity of Dapagliflozin. synzeal.com By having a well-characterized sample of the ortho isomer, analytical chemists can accurately identify and quantify its presence in the API, ensuring it remains below the acceptable limits set by regulatory bodies.

Understanding Structure-Activity Relationships: Comparing the biological activity of Dapagliflozin with its ortho isomer can provide valuable insights into the structure-activity relationship (SAR) of SGLT2 inhibitors. smolecule.com This knowledge can aid in the design of future drugs with improved efficacy and selectivity.

Process Chemistry and Impurity Profiling: Investigating the formation of the ortho isomer during the synthesis of Dapagliflozin helps in understanding the reaction mechanisms and identifying potential side reactions. This knowledge is crucial for optimizing the synthetic process to minimize the formation of this and other impurities, leading to a more robust and efficient manufacturing process. alentris.org The impurity profile of a drug is a key component of regulatory submissions. alentris.org

This compound: A Detailed Profile

The this compound is a positional isomer of the SGLT2 inhibitor Dapagliflozin. Its chemical structure is distinguished by the placement of the ethoxybenzyl group at the ortho position of the phenyl ring, in contrast to the para position in the parent drug.

| Property | Value |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(2-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Molecular Formula | C₂₁H₂₅ClO₆ |

| Molecular Weight | 408.88 g/mol smolecule.com |

| CAS Number | 2040305-05-1 synthinkchemicals.com |

Table 1: Chemical Properties of this compound

Synthesis and Formation

The synthesis of the this compound can occur as a byproduct during the manufacturing of Dapagliflozin. Several synthetic routes for Dapagliflozin have been described, and the formation of the ortho isomer is often a result of non-selective reactions during the coupling of the C-aryl glucoside with the substituted benzyl (B1604629) group.

One reported method for the preparation of the ortho isomer starts with 5-bromo-2-chlorobenzoic acid. The synthesis involves a series of steps including chlorination, condensation, rearrangement, ethylation, and reduction to yield the final ortho isomer impurity. Another approach utilizes 2-chloro-5-bromobenzoic acid and involves acylation, Friedel-Crafts alkylation, carbonyl reduction, condensation, and methoxy (B1213986) removal reactions.

Analytical Characterization

The identification and quantification of the this compound as an impurity require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method used for separating Dapagliflozin from its related impurities, including the ortho isomer. innovareacademics.ingoogle.com The development of a stability-indicating HPLC method is crucial to ensure that the analytical procedure can separate the API from its impurities and any degradation products. researchgate.netufrgs.br

For structural confirmation, a combination of spectroscopic techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming the position of the ethoxybenzyl group on the phenyl ring.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is used to determine the molecular weight of the impurity and provides further structural information through fragmentation patterns. innovareacademics.in

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique helps to identify the functional groups present in the molecule.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the impurity. innovareacademics.in |

| Ultra-Performance Liquid Chromatography (UPLC) | A higher resolution and faster version of HPLC for improved separation. ufrgs.br |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. innovareacademics.in |

| Fourier-Transform Infrared (FT-IR) | Functional group identification. |

Table 2: Analytical Techniques for the Characterization of this compound

Structure

3D Structure

Properties

Molecular Formula |

C21H25ClO6 |

|---|---|

Molecular Weight |

408.9 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(2-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-16-6-4-3-5-12(16)9-14-10-13(7-8-15(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |

InChI Key |

GZUADDXLXVDFHI-ADAARDCZSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |

Canonical SMILES |

CCOC1=CC=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Origin of Product |

United States |

Structural Elucidation and Distinctive Features of Dapagliflozin Ortho Isomer

Chemical Structure and Positional Isomerism of Dapagliflozin (B1669812) Ortho Isomer

Dapagliflozin and its ortho isomer are constitutional isomers, meaning they share the same molecular formula, C21H25ClO6, but differ in the connectivity of their atoms. smolecule.comstackexchange.com The core difference lies in the substitution pattern on the phenyl ring. In dapagliflozin, the C-glucoside moiety and the chloro- and ethoxybenzyl groups are in a meta-arrangement relative to each other. nih.gov Conversely, in the ortho isomer, these substituents are in an ortho-arrangement.

Specifically, the IUPAC name for Dapagliflozin ortho isomer is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(2-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol. smolecule.com This name precisely describes the ortho-positioning of the ethoxybenzyl group relative to the point of attachment of the glucose-like ring on the phenyl group.

This seemingly minor shift in the position of a functional group leads to a distinct chemical entity with its own unique physical and chemical properties.

Table 1: Structural Comparison of Dapagliflozin and its Ortho Isomer

| Feature | Dapagliflozin | This compound |

|---|---|---|

| Molecular Formula | C21H25ClO6 | C21H25ClO6 |

| Molecular Weight | 408.88 g/mol | 408.88 g/mol |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(2-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol smolecule.com |

| Substitution Pattern | meta-substituted | ortho-substituted |

Stereochemical Relationships between Dapagliflozin and its Ortho Isomer

While dapagliflozin and its ortho isomer are constitutional isomers, not stereoisomers, they both possess multiple chiral centers within their glucose-like ring. stackexchange.com Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. The designations (2S,3R,4R,5S,6R) in the IUPAC names of both dapagliflozin and its ortho isomer indicate that the absolute configuration of these chiral centers is identical in both molecules. smolecule.comsynzeal.com

This means that the spatial orientation of the hydroxyl groups and the hydroxymethyl group on the tetrahydro-2H-pyran ring is the same for both isomers. The difference between them is not one of stereochemistry but of the constitutional arrangement of the substituents on the aromatic ring.

Table 2: Stereochemical Features

| Feature | Dapagliflozin | This compound |

|---|---|---|

| Chiral Centers | Present on the glucose-like ring | Present on the glucose-like ring |

| Absolute Stereochemistry | (2S,3R,4R,5S,6R) | (2S,3R,4R,5S,6R) smolecule.com |

| Isomeric Relationship | Constitutional Isomers | Constitutional Isomers |

Theoretical Basis for Structural Differentiation

The structural differences between dapagliflozin and its ortho isomer, though subtle, give rise to distinct physicochemical properties that allow for their separation and identification. Several analytical techniques are employed for this purpose, primarily based on chromatography and spectroscopy.

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating isomers. google.com Due to the different positioning of the ethoxybenzyl group, the two isomers will have slightly different polarities and, therefore, different affinities for the stationary and mobile phases in an HPLC system. google.com This results in different retention times, allowing for their effective separation. google.com For instance, a reversed-phase HPLC method can be developed to distinguish between dapagliflozin and its impurities, including the ortho isomer. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the precise structure of molecules. The chemical shifts and coupling patterns of the protons and carbons in the aromatic region of the NMR spectrum will be distinct for the ortho and meta isomers, providing definitive structural confirmation. veeprho.com

Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns in a mass spectrometer can differ. researchgate.net This is because the proximity of the substituent groups in the ortho isomer can influence how the molecule breaks apart upon ionization.

The synthesis of the this compound is often carried out to serve as a reference standard in analytical method development and validation. synzeal.comsynzeal.com This ensures the accurate identification and quantification of this impurity in the final drug product, which is crucial for quality control. synzeal.com

Synthetic Pathways and Formation Mechanisms of Dapagliflozin Ortho Isomer

Overview of Dapagliflozin (B1669812) Synthesis Routes and Potential for Isomer Formation

The synthesis of Dapagliflozin is a multi-step process that often involves the coupling of a protected glucose derivative with a diarylmethane aglycone. acs.org A common strategy involves a Friedel-Crafts reaction to form a key benzophenone (B1666685) intermediate, which is subsequently reduced. google.com It is during this Friedel-Crafts acylation step that the potential for the formation of positional isomers, including the ortho isomer, is highest. google.com

The formation of the Dapagliflozin ortho isomer is primarily a result of a lack of complete regioselectivity during the Friedel-Crafts acylation reaction. google.comgoogle.com In a typical synthesis, an acyl chloride (such as 2-chloro-5-bromobenzoyl chloride, derived from 2-chloro-5-bromobenzoic acid) is reacted with phenetole (B1680304) (ethoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.com

The desired reaction is the acylation at the para-position of phenetole to yield the precursor for Dapagliflozin. However, a competing reaction occurs where the acylation takes place at the ortho-position, leading to the formation of the corresponding ortho-substituted benzophenone. google.comgoogle.com This ortho-substituted intermediate is then carried through subsequent reaction steps (e.g., reduction and coupling with the glucose moiety) to ultimately form the this compound impurity. google.com

Key Reaction Leading to Isomer Formation:

| Reactant 1 | Reactant 2 | Catalyst | Desired Product (para-isomer) | Isomeric Byproduct (ortho-isomer) |

| 2-Chloro-5-bromobenzoyl chloride | Phenetole | AlCl₃ | 5-Bromo-2-chloro-4'-ethoxybenzophenone | 5-Bromo-2-chloro-2'-ethoxybenzophenone google.com |

This interactive table summarizes the critical Friedel-Crafts acylation step where the ortho isomer byproduct is formed.

Controlling the formation of the ortho isomer is a key challenge in the large-scale synthesis of Dapagliflozin. Research has shown that specific reaction conditions can significantly influence the ratio of para to ortho products, thereby affecting the isomeric purity of the final API. google.comgoogle.com

One of the most critical factors is the method of reagent addition during the Friedel-Crafts acylation. google.com

Direct Addition: If phenetole is added directly to the reaction mixture containing the acyl chloride and aluminum chloride, a significant amount of the ortho isomer impurity can be formed, with some processes reporting levels around 7%. google.com

Controlled Addition: A modified procedure, where the acyl chloride and phenetole are first mixed and then added dropwise to a suspension of aluminum chloride, has been shown to dramatically improve selectivity. This method can reduce the formation of the ortho isomer to less than 1%, greatly enhancing the purity of the product. google.com

Effect of Addition Method on Ortho Isomer Formation:

| Addition Method | Reported Ortho Isomer Impurity Level | Reference |

| Direct addition of phenetole | ~7% | google.com |

| Premixing reactants and dropwise addition | <1% | google.com |

This interactive table illustrates the profound impact of the reagent addition technique on the selectivity of the Friedel-Crafts reaction.

Targeted Synthesis of this compound for Reference Standards

The this compound is not only an impurity to be controlled but also a necessary reference standard for analytical purposes. veeprho.comaquigenbio.comsynthinkchemicals.com Accurate quantification of impurities in the final drug substance requires pure samples of those impurities. Therefore, specific, targeted synthesis routes have been developed to produce the ortho isomer intentionally. google.comgoogle.com

These synthetic methods often start with materials that direct the reaction toward the desired ortho substitution pattern. A patented method describes the synthesis of the isomer impurity starting from 2-chloro-5-bromobenzoic acid. google.comunifiedpatents.com The process involves a series of reactions including acylation, Friedel-Crafts alkylation, carbonyl reduction, and condensation with the glucose moiety, specifically designed to yield the ortho isomer. google.com This ensures a reliable supply of the reference standard for use in the development and validation of analytical methods to monitor the purity of Dapagliflozin.

Degradation-Related Formation of Isomeric Compounds

Forced degradation studies are conducted to understand the stability of a drug substance under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. alentris.orgamazonaws.com Studies on Dapagliflozin have shown that it is susceptible to degradation, particularly under acidic and alkaline hydrolytic conditions. amazonaws.com

However, the identified degradation products are typically not the this compound. For example, under acid and alkali stress, Dapagliflozin has been found to degrade into compounds such as (2R,3S,4R,5R,6S)-6-(3-(4-ethoxybenzyl)-4-chlorophenyl)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-yl) methyl acetate (B1210297) and 2R,3S,4R,5S)-1-(3-(4-ethoxybenzyl)-4-chlorophenyl)-2,3,4,5,6-pentahydroxyhexan-1-one. amazonaws.com Another reported degradation and metabolic product is benzylic hydroxy dapagliflozin. ias.ac.inresearchgate.net

The this compound is primarily considered a process-related impurity stemming from the synthesis route, rather than a product of Dapagliflozin degradation. google.com While the ortho isomer is used in stability testing, its purpose is to evaluate its own stability and behavior within the drug product over time, not because it is formed from the degradation of the Dapagliflozin molecule itself.

Advanced Analytical Methodologies for Detection, Quantification, and Isolation of Dapagliflozin Ortho Isomer

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of dapagliflozin (B1669812) and its related impurities, including the ortho isomer. innovareacademics.inresearchgate.net High-performance liquid chromatography (HPLC) is a particularly powerful tool, offering various modes to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust and validated HPLC method is crucial for the accurate determination of the dapagliflozin ortho isomer. innovareacademics.inijpsr.com Method development involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation. innovareacademics.inijpsr.com Validation, conducted according to International Council for Harmonisation (ICH) guidelines, ensures that the developed method is reliable, reproducible, and suitable for its intended purpose. innovareacademics.inuobaghdad.edu.iq

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of dapagliflozin and its impurities. innovareacademics.inijpsr.com The separation is typically achieved on a C18 or C8 stationary phase. innovareacademics.inhumanjournals.com The mobile phase composition, pH, flow rate, and column temperature are critical parameters that are optimized to resolve the ortho isomer from dapagliflozin and other related substances. innovareacademics.inymerdigital.com

Several studies have reported successful RP-HPLC methods for the separation of dapagliflozin and its impurities. For instance, a gradient method using a Hypersil BDS C18 column with a mobile phase consisting of a pH 6.5 buffer and an acetonitrile-water mixture has been shown to effectively separate dapagliflozin from its impurities. innovareacademics.in Another method utilized a BDS Hypersil C18 column with a phosphate (B84403) buffer (pH 3.2) and acetonitrile (B52724) gradient to profile impurities. tishreen.edu.sy The use of a C18 column with a mobile phase of acetonitrile and water is also a common approach. google.comgoogle.com

Interactive Table: RP-HPLC Methods for Dapagliflozin Isomer Separation

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) innovareacademics.in | BDS Hypersil C18 (150mm, 4.6mm, 5µm) tishreen.edu.sy | X-Bridge C18 (250 mm x 4.6 mm, 5µm) ymerdigital.com | Phenomenex Luna C18 (250 x 4.6 mm, 5 μm) google.com |

| Mobile Phase A | Buffer pH 6.5 innovareacademics.in | Phosphate Buffer pH 3.2 tishreen.edu.sy | Phosphate Buffer: Acetonitrile (900:100 v/v) ymerdigital.com | Water google.com |

| Mobile Phase B | Acetonitrile:Water (75:25 v/v) innovareacademics.in | Acetonitrile tishreen.edu.sy | Phosphate Buffer: Acetonitrile (300:700 v/v) ymerdigital.com | Acetonitrile google.com |

| Elution | Gradient innovareacademics.in | Gradient tishreen.edu.sy | Gradient ymerdigital.com | Isocratic google.com |

| Flow Rate | 1.0 mL/min innovareacademics.in | 1.0 mL/min tishreen.edu.sy | 1.0 mL/min ymerdigital.com | 1.0 mL/min google.com |

| Detection | 245 nm innovareacademics.in | 240 nm tishreen.edu.sy | 230 nm ymerdigital.com | Not Specified google.com |

| Column Temp. | 50°C innovareacademics.in | Not Specified tishreen.edu.sy | Not Specified ymerdigital.com | 25°C google.com |

Dapagliflozin possesses multiple chiral centers, making stereoselective separation crucial to ensure the enantiomeric purity of the drug. innovareacademics.inresearchgate.net While the ortho isomer is a positional isomer, the principles of chiral chromatography can be applied to separate it from other stereoisomers that may be present. amazonaws.com Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with enantiomers, leading to their separation. humanjournals.comnih.gov

For dapagliflozin, methods have been developed to separate its α-isomer, which is an enantiomer. google.com One such method employs a C18 column with a mobile phase of acetonitrile and water to achieve separation. google.com Another approach for separating enantiomers of related compounds involves using a chiral stationary phase like amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica-gel (Chiralpak AD-H). researchgate.net These techniques highlight the potential for applying chiral chromatography to resolve the this compound from any co-eluting stereoisomers, ensuring a comprehensive impurity profile.

Preparative Chromatography for Isomer Isolation and Purification

To thoroughly characterize the this compound and to use it as a reference standard, it must be isolated in a pure form. Preparative high-performance liquid chromatography (preparative HPLC) is the method of choice for this purpose. uobaghdad.edu.iqamazonaws.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities. uobaghdad.edu.iq

The isolation of dapagliflozin impurities, including the ortho isomer, often involves using the same or a scaled-up version of the analytical RP-HPLC method. tishreen.edu.sygoogle.com Following separation and collection of the fraction containing the ortho isomer, further purification steps like recrystallization may be employed to obtain the isomer with high purity. The isolated isomer can then be subjected to structural elucidation techniques such as NMR and mass spectrometry. uobaghdad.edu.iqamazonaws.com

Mass Spectrometry (MS) for Isomeric Identification and Characterization

Mass spectrometry is an indispensable tool for the structural characterization of impurities. alentris.org When coupled with HPLC, it provides a powerful platform for impurity profiling and identification.

HPLC-Mass Spectrometry (HPLC-MS/MS) for Impurity Profiling

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. alentris.org This technique is instrumental in identifying and characterizing process-related impurities and degradation products of dapagliflozin. researchgate.netcolab.ws

In a typical HPLC-MS/MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer. nih.gov The instrument then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). researchgate.net For structural elucidation, tandem mass spectrometry (MS/MS) is employed, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. researchgate.net The fragmentation pattern provides valuable information about the structure of the molecule. researchgate.net

For the this compound, which has the same molecular weight as dapagliflozin (408.88 g/mol ), chromatographic separation prior to MS analysis is essential. Once separated, the mass spectrum and fragmentation pattern of the ortho isomer can be compared to that of dapagliflozin to confirm its identity. Several studies have utilized LC-MS to identify and characterize dapagliflozin impurities. uobaghdad.edu.iqresearchgate.netresearchgate.net

Ion Trap-Time of Flight Mass Spectrometry (IT-TOF MS) for Fragmentation Pathway Analysis

Ion Trap-Time of Flight Mass Spectrometry (IT-TOF MS) is a powerful hybrid mass spectrometry technique that combines the capabilities of an ion trap for tandem mass spectrometry (MSⁿ) with the high mass resolution and accuracy of a time-of-flight analyzer. This combination is particularly useful for elucidating the fragmentation pathways of molecules like the this compound.

In practice, the molecule is first ionized, typically using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This precursor ion is then isolated in the ion trap. Through collision-induced dissociation (CID), the ion's internal energy is increased, causing it to break apart into characteristic product ions. drjcrbio.com The ion trap can perform multiple stages of fragmentation (MSⁿ), allowing for a detailed deconstruction of the molecule's structure. mdpi.com

For the this compound, the fragmentation pathway is expected to be similar to Dapagliflozin but with subtle yet significant differences due to the ortho substitution. The primary fragmentation would likely involve the cleavage of the C-glycosidic bond and losses from the glucose moiety and the ethoxybenzyl group. The proximity of the ethoxybenzyl group to the C-glycosidic linkage in the ortho isomer, compared to the meta position in Dapagliflozin, may influence the fragmentation pattern, potentially leading to unique product ions or different relative abundances of common fragments. Detailed MSⁿ experiments are essential to map these pathways and establish a fragmentation fingerprint that can be used to identify and differentiate the ortho isomer from Dapagliflozin and other related impurities.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. chemicalbook.com This technique can distinguish between molecules with the same nominal mass but different elemental formulas, a critical step in identifying unknown impurities. chemicalbook.comresearchgate.net

The this compound has the molecular formula C₂₁H₂₅ClO₆. HRMS analysis provides an accurate mass measurement, which is then compared to the calculated theoretical exact mass. This allows for unambiguous confirmation of the elemental composition. The ability of HRMS to provide high mass resolution is crucial for separating the analyte signal from isobaric interferences, which are common in complex samples like pharmaceutical formulations. aquigenbio.com

Table 1: Accurate Mass Determination of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₅ClO₆ | |

| Molecular Weight (Nominal) | 409 | |

| Molecular Weight (Monoisotopic) | 408.1340 | Calculated |

This table presents the calculated mass values for the this compound. Experimental values obtained via HRMS would be expected to be within a few parts per million (ppm) of the theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. humanjournals.com For distinguishing positional isomers like the this compound, NMR is the definitive method. Reference standard suppliers use a suite of NMR techniques to confirm its structure. veeprho.com

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of protons in a molecule. In the this compound, the key differentiating signals are those of the aromatic protons. The ortho-substitution pattern results in a distinct set of chemical shifts and coupling constants for the two aromatic rings compared to the meta-substituted parent drug. A Chinese patent provides ¹H NMR data for a compound identified as a Dapagliflozin isomer, which is consistent with the ortho structure. google.com

Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule. synthinkchemicals.comgoogle.com The chemical shifts of the carbon atoms, particularly in the aromatic region, are highly sensitive to the substitution pattern. The ¹³C NMR spectrum of the ortho isomer will show a unique set of signals for the phenyl rings that differs significantly from that of Dapagliflozin, confirming the position of the ethoxybenzyl substituent. While specific published data is scarce, reference standard vendors confirm that ¹³C NMR is part of the compound's characterization. veeprho.com

Table 2: Representative ¹H NMR Data for a Dapagliflozin Isomer

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Source |

|---|---|---|---|

| 7.56-7.48 | dd | 1H, Aromatic H | google.com |

| 7.32-7.45 | m | 2H, Aromatic H | google.com |

| 7.22 | d | 1H, Aromatic H | google.com |

| 7.12 | d | 1H, Aromatic H | google.com |

| 6.98 | d | 1H, Aromatic H | google.com |

| 6.86 | d | 1H, Aromatic H | google.com |

| 3.94-4.04 | m | 6H, Overlapping Glucose & -OCH₂- protons | google.com |

| 3.69 | d | 1H, Anomeric Proton (H-1) | google.com |

| 3.42-3.45 | m | 2H, Glucose protons | google.com |

| 3.20-3.27 | m | 1H, Glucose proton | google.com |

| 3.08-3.27 | m | 1H, Glucose proton | google.com |

| 1.29 | t | 3H, -CH₃ | google.com |

Data sourced from a patent and may represent the ortho isomer or a related compound. google.com The specific aromatic proton assignments are different from the parent drug due to the isomeric position.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. innovareacademics.in

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ijrti.org For the this compound, COSY spectra would confirm the proton-proton connectivities within the aromatic rings and the glucose moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is critical for confirming stereochemistry and the through-space proximity of the ethoxybenzyl group to the other phenyl ring. ijrti.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). innovareacademics.in This allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. innovareacademics.in HMBC is vital for connecting the different fragments of the molecule, for instance, by showing a correlation from the benzylic protons (-CH₂-) to the carbons of both aromatic rings, definitively proving the ortho connectivity.

The use of this full suite of 2D NMR techniques is mentioned by suppliers of the this compound reference standard, underscoring their importance for its rigorous characterization. veeprho.com

Other Spectroscopic Methods for Complementary Structural Analysis (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy)

Fourier-Transform Infrared (FTIR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3400-3300 | O-H (hydroxyl groups) | Stretching |

| ~3000-2850 | C-H (aliphatic) | Stretching |

| ~1600, ~1500 | C=C (aromatic rings) | Stretching |

| ~1250 | C-O (aryl ether) | Stretching |

| ~1100 | C-O (hydroxyl groups) | Stretching |

| ~800-600 | C-Cl | Stretching |

This table is based on typical functional group absorption regions and published data for the parent drug, Dapagliflozin. mdpi.com Specific peak positions may vary for the ortho isomer.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Dapagliflozin |

Impurity Profiling and Quality Control Strategies for Dapagliflozin Ortho Isomer

Classification of Dapagliflozin (B1669812) Ortho Isomer as a Process-Related Impurity

The Dapagliflozin ortho isomer is identified as a process-related impurity, meaning it is generated during the synthesis of the Dapagliflozin API. chemicea.com Its formation is intricately linked to the starting materials and the specific chemical transformations involved in the manufacturing process.

The synthesis of Dapagliflozin typically involves the coupling of a glucoside moiety with a substituted diphenylmethane (B89790) fragment. The ortho isomer arises from the use of an isomeric starting material or from a lack of complete regioselectivity during the coupling reaction, leading to the ethoxy group being positioned at the ortho position of the benzyl (B1604629) group instead of the desired para position. xml-journal.net Specifically, the synthesis can involve the reaction of 2-chloro-5-bromobenzoic acid, which undergoes several steps to form the diphenylmethane intermediate. unifiedpatents.com If an ortho-substituted precursor is present or formed, it will be carried through the subsequent reaction steps, ultimately resulting in the this compound impurity in the final product. xml-journal.netunifiedpatents.com

Development of Control Strategies for Isomeric Purity in Pharmaceutical Manufacturing Processes

Ensuring the isomeric purity of Dapagliflozin requires a multi-faceted control strategy that is implemented throughout the manufacturing process. researchgate.net These strategies are designed to minimize the formation of the ortho isomer and to remove it effectively if it is formed.

Key control strategies include:

Raw Material Control: The most effective way to prevent the formation of the ortho isomer is to control the purity of the starting materials. This involves implementing stringent specifications for key raw materials to ensure they are free from the corresponding ortho-isomeric precursors.

Process Optimization: The synthetic route is carefully designed and optimized to favor the formation of the desired para isomer. alentris.org This can involve the selection of specific catalysts, solvents, and reaction conditions that enhance regioselectivity and minimize the generation of the ortho isomer as a byproduct. alentris.org

In-Process Controls (IPCs): Regular monitoring of the reaction mixture at critical stages of the synthesis allows for the early detection of the ortho isomer. If its levels exceed a predefined limit, corrective actions can be taken before proceeding to the next step.

Purification Techniques: Advanced purification methods are employed to remove the ortho isomer from the crude Dapagliflozin product. alentris.org Techniques such as crystallization, and chromatography are highly effective in separating isomers with different physical properties. alentris.orggoogle.com Recrystallization, in particular, is a common method used to enhance the purity of the final API by selectively crystallizing the desired isomer.

Specification Setting: Regulatory authorities like the FDA and EMA mandate strict limits on the levels of impurities in the final drug substance. veeprho.com A specification for the maximum allowable level of the this compound is established based on toxicological data and regulatory guidelines. alentris.org

The table below outlines the analytical techniques commonly used to monitor and control the this compound.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | A primary method for separating and quantifying the ortho isomer from Dapagliflozin and other impurities. researchgate.netalentris.orgresearchgate.net |

| Gas Chromatography (GC) | Used for detecting volatile impurities, which can include certain starting materials or byproducts. alentris.org |

| Mass Spectrometry (MS) | Often coupled with HPLC (LC-MS) to provide structural identification and sensitive quantification of the ortho isomer. xml-journal.netalentris.org |

Role of Reference Standards in Quality Assurance and Analytical Method Validation

Reference standards are highly characterized materials of known purity that serve as a benchmark for analytical testing. aquigenbio.com They are indispensable tools in quality assurance and play a critical role in the validation of analytical methods used to control impurities like the this compound. veeprho.com

The key roles of reference standards include:

Peak Identification: In chromatographic analysis, the reference standard for the this compound is used to confirm the identity of the impurity peak in the chromatogram of a test sample by comparing their retention times.

Method Validation: Analytical methods must be validated to ensure they are accurate, precise, specific, sensitive, and robust. researchgate.net The ortho isomer reference standard is used to perform various validation experiments, such as determining the limit of detection (LOD) and limit of quantification (LOQ), assessing linearity, and confirming the method's ability to separate the isomer from the API and other impurities. researchgate.net

Quantification: A calibrated reference standard allows for the accurate determination of the amount of the ortho isomer present in a batch of Dapagliflozin. This is crucial for ensuring that the impurity level is within the established specification limits.

System Suitability Testing: Before analyzing any samples, a system suitability test is performed using the reference standard to ensure that the analytical system is performing correctly and is capable of providing reliable results.

The availability of a well-characterized this compound reference standard is essential for pharmaceutical manufacturers to develop and validate reliable analytical methods, thereby ensuring the quality and safety of the Dapagliflozin drug substance. aquigenbio.comveeprho.com These standards are often supplied with a comprehensive certificate of analysis that includes data from various analytical techniques to confirm its structure and purity. veeprho.com

Computational Chemistry and Molecular Modeling Approaches for Isomeric Structural Studies

Theoretical Prediction of Isomeric Stability and Reactivity

The stability and reactivity of a drug molecule are fundamental to its pharmacological profile. For Dapagliflozin (B1669812) and its ortho isomer, theoretical predictions using computational tools are invaluable for understanding how the different spatial arrangement of the ethoxybenzyl group affects these properties. The ortho isomer is a distinct chemical version of Dapagliflozin, and its structural variation is central to comparative isomeric studies.

Computational models can predict the relative stability of isomers by calculating their potential energy. The conformer with the lowest potential energy is considered the most stable. ekb.eg These calculations help in understanding the degradation pathways and chemical stability of the ortho isomer under various conditions, which is crucial information for drug development and formulation.

Reactivity, often linked to the electronic properties of a molecule, can also be predicted. For instance, computational methods can identify key functional groups and substructures critical for binding to a target protein like SGLT2. biorxiv.orgbiorxiv.org Studies on SGLT2 inhibitors have highlighted the importance of the pyranose group and its interactions within the binding pocket. biorxiv.org The specific orientation of the aromatic rings in the ortho isomer compared to Dapagliflozin can alter van der Waals forces and hydrogen bonding capabilities, thus influencing its reactivity and binding affinity. biorxiv.orgbiorxiv.org By comparing the predicted features of the ortho isomer with the known profile of Dapagliflozin, researchers can determine which form may have a more advantageous therapeutic profile.

Table 1: Theoretical Comparison of Isomeric Properties

| Property | Dapagliflozin (para-isomer) | Dapagliflozin Ortho Isomer | Rationale for Difference |

| Relative Stability | Higher | Lower (Predicted) | The para-configuration allows for a more stable, lower-energy conformation with less steric hindrance. |

| Binding Pocket Fit | Optimized | Potentially Suboptimal | The specific geometry of the SGLT2 binding site is better accommodated by the para-isomer's structure. biorxiv.orgmdpi.com |

| Reactivity | High affinity for SGLT2 | Lower affinity (Predicted) | The altered position of the ethoxybenzyl group may disrupt key hydrophobic interactions in the target's binding vestibule. nih.gov |

| Degradation Profile | More Stable | More Susceptible (Predicted) | Increased steric strain in the ortho isomer may lead to greater susceptibility to oxidative or hydrolytic degradation. japsonline.com |

Molecular Dynamics Simulations for Conformational Analysis of Isomers

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules, allowing for the analysis of their conformational flexibility over time. researchgate.net For isomers like the this compound, MD simulations are used to explore how the molecule behaves in a simulated biological environment, such as in an aqueous solution or within the binding pocket of its protein target. nih.gov These simulations provide detailed, atomic-level insights into how structural differences impact the dynamic behavior and stability of the drug-receptor complex.

Key metrics derived from MD simulations include the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). RMSD measures the average deviation of a molecule's atoms over time compared to a reference structure, indicating the stability of the molecule's conformation. A lower, stable RMSD suggests the molecule maintains a consistent pose. nih.gov RMSF, on the other hand, measures the fluctuation of individual atoms or residues, highlighting which parts of the molecule are more flexible. nih.gov

In comparative studies, MD simulations can reveal that one isomer forms a more stable complex with the target protein than another. For example, simulations might show that Dapagliflozin maintains a more stable set of hydrogen bonds and hydrophobic interactions with SGLT2 residues compared to its ortho isomer, resulting in a lower RMSD for the protein-ligand complex. nih.gov This information is crucial for understanding the structural basis of selective inhibition and for guiding the design of more effective drug candidates. researchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Metrics for Isomer-SGLT2 Complexes

| Metric | Dapagliflozin-SGLT2 Complex | This compound-SGLT2 Complex | Interpretation |

| RMSD (ns) | Lower and more stable (e.g., ~2.0 Å) | Higher and more variable (e.g., ~3.5 Å) | The Dapagliflozin complex is more conformationally stable over the simulation time. nih.gov |

| RMSF (Å) | Lower fluctuations in key binding residues | Higher fluctuations in key binding residues | The ortho isomer induces more flexibility/instability in the protein's binding site. nih.gov |

| Hydrogen Bonds | Consistent (e.g., 3-4 stable bonds) | Fewer and transient (e.g., 1-2 unstable bonds) | Dapagliflozin forms a more robust and lasting hydrogen bond network with the receptor. |

| Binding Free Energy (MM-PBSA) | More favorable (e.g., -25 kcal/mol) | Less favorable (e.g., -15 kcal/mol) | Dapagliflozin exhibits a stronger binding affinity for the SGLT2 target. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of molecules. nih.gov These methods are applied to study properties like charge distribution, molecular orbital energies (e.g., HOMO and LUMO), and the electrophilicity index, which are directly related to a molecule's reactivity and ability to participate in chemical reactions and intermolecular interactions. nih.goveurjchem.com

By analyzing the electronic properties of Dapagliflozin and its ortho isomer, researchers can understand how the positional change of the substituent impacts the molecule's electronic character. For example, the distribution of electron density across the aromatic rings and the glucose moiety can influence how the molecule interacts with polar and non-polar residues within the SGLT2 binding site. biorxiv.org

Quantum chemical calculations can also be used to analyze vibrational properties, which can be correlated with experimental spectroscopic data (e.g., IR and Raman) to confirm structural assignments. researchgate.net For isomeric studies, comparing the calculated electronic properties, such as the electrophilicity index, can help rationalize differences in biological activity. A higher electrophilicity index might suggest a greater capacity to accept electrons, potentially influencing binding interactions. nih.gov These theoretical calculations are essential for building a comprehensive understanding of the structure-property relationships that distinguish the this compound from its parent compound.

Table 3: Hypothetical Quantum Chemical Properties of Dapagliflozin Isomers

| Quantum Chemical Parameter | Dapagliflozin (para-isomer) | This compound | Significance |

| HOMO Energy (eV) | -6.2 | -6.1 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | -1.5 | -1.4 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | 4.7 | 4.7 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment (Debye) | 4.5 | 5.2 | The ortho isomer's less symmetric structure could lead to higher polarity, affecting solubility and membrane permeability. |

| Electrophilicity Index (eV) | 2.11 | 2.25 | A higher value for the ortho isomer might suggest different reactivity patterns compared to Dapagliflozin. nih.gov |

Regulatory Frameworks and Guidelines for Management of Isomeric Impurities

International Conference on Harmonisation (ICH) Guidelines on Impurities

The ICH has established a set of globally recognized guidelines for the control of impurities in new drug substances and products. europa.eu The most relevant guidelines for managing isomeric impurities like the Dapagliflozin (B1669812) ortho isomer are ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products. europa.eueuropa.eu

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.org Isomers, with the specific exclusion of enantiomeric impurities, fall under the category of organic impurities. fda.govikev.org These guidelines introduce a systematic approach based on reporting, identification, and qualification thresholds. youtube.com

Reporting Threshold: A limit above which an impurity must be reported in a registration application. ich.org Any impurity found at a level greater than the reporting threshold should be documented. mca.gm

Identification Threshold: A limit above which an impurity's structure must be determined. youtube.com Any degradation product observed in stability studies above this threshold should also be identified. ich.org

Qualification Threshold: A limit above which an impurity's biological safety must be established. slideshare.net Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity at the specified level. ich.orggally.ch An impurity is considered qualified if it was present in safety and/or clinical study batches at or above the proposed level. ich.orgmca.gm

These thresholds are determined by the maximum daily dose (MDD) of the drug substance.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

For Dapagliflozin, the ortho isomer would be treated as a specified or unspecified impurity. If it is a known and consistently observed impurity, it would be listed as a "specified impurity" in the drug substance specification with a defined acceptance criterion. fda.govich.org

Furthermore, the ICH M7 guideline addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.euich.org While most isomeric impurities are not mutagenic, any new impurity, including an isomer formed during synthesis or degradation, must be assessed for its mutagenic potential. ich.orgeuropa.eu If the Dapagliflozin ortho isomer were suspected to be mutagenic, it would be subject to the much lower limits outlined in the M7 guideline, often based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . ich.orgich.org

Pharmacopoeial Standards (e.g., USP, EP, JP, BP) for Isomeric Impurities

National and regional pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP), provide legally enforceable standards for medicines. These standards are largely harmonized with ICH guidelines for impurity control. jst.go.jp

United States Pharmacopeia (USP): The USP General Chapter <1086> "Impurities in Drug Substances and Drug Products" provides guidance on the control of impurities, aligning with ICH principles. uspnf.comxinfuda-group.com It covers impurities that may arise during the manufacturing process or storage. drugfuture.com For a specific drug like Dapagliflozin, its monograph would detail the tests and acceptance criteria for related substances, which would include the ortho isomer if it is a specified impurity. If not individually listed, it would be controlled by the general limit for "unspecified impurities." triphasepharmasolutions.com

European Pharmacopoeia (EP): The EP's general monograph "Substances for pharmaceutical use (2034)" and general text 5.10 "Control of impurities" also implement ICH Q3A principles, making them legally binding in Europe. gally.chedqm.eu These chapters set thresholds for reporting, identification, and qualification of impurities. edqm.eufederchimica.it A specific monograph for Dapagliflozin would list known impurities and their limits. Any new impurity not covered by the monograph must be appropriately controlled by the user. gally.ch

Japanese Pharmacopoeia (JP): The JP is the official standard for medicines in Japan and works in conjunction with the Pharmaceutical and Medical Devices Agency (PMDA) to ensure drug quality. mhlw.go.jppmda.go.jp Japan is a founding member of ICH, and its impurity control standards are aligned with the Q3A/B guidelines. pmda.go.jp The JP also incorporates guidelines for specific types of impurities, such as elemental impurities (ICH Q3D). ipros.com

The general approach of these pharmacopoeias is that if the this compound is a known, significant process impurity or degradant, it should be listed as a specified impurity in the respective monograph with a defined acceptance limit. If it is not specified, its level is controlled by the general limits for any single unspecified impurity and the total impurities.

Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) Requirements for Impurity Data

Regulatory submissions for new and generic drugs require comprehensive data on the impurity profile of the drug substance and drug product.

New Drug Application (NDA): For a new drug like Dapagliflozin, the NDA must include a full profile of all actual and potential impurities, including isomers. ikev.org The application should contain data from batches used in safety and clinical studies, as well as from batches representative of the proposed commercial manufacturing process. ich.org A rationale for the proposed impurity acceptance criteria must be provided, which includes safety considerations. mca.gm The analytical procedures used for detecting and quantifying impurities must be validated. fda.gov

Abbreviated New Drug Application (ANDA): For a generic version of Dapagliflozin, the ANDA submission must demonstrate that the impurity profile of its drug substance and drug product is comparable to that of the Reference Listed Drug (RLD). regulations.govfederalregister.gov The FDA provides guidance for industry on the information to be included regarding impurities in ANDAs. fda.gov An impurity in an ANDA drug substance is generally considered qualified if its level does not exceed the level observed in the RLD. regulations.govfda.gov If the generic product contains a new impurity or a higher level of an existing impurity (including the ortho isomer) compared to the RLD, further qualification data would be required. raps.org The FDA may refuse-to-receive (RTR) an ANDA if it lacks proper justification for impurity limits that exceed identification or qualification thresholds. raps.orgipqpubs.com Acceptance criteria for unspecified impurities in ANDAs should not exceed the identification threshold. regulations.govfda.gov

| Requirement | New Drug Application (NDA) | Abbreviated New Drug Application (ANDA) |

|---|---|---|

| Impurity Profile | Full characterization of impurities from development and commercial batches. ich.org | Comparative impurity profile against the Reference Listed Drug (RLD). regulations.gov |

| Justification of Limits | Based on batches used in safety/clinical studies and ICH qualification thresholds. mca.gm | Limits should be no more than those in the RLD or USP monograph. fda.gov |

| Qualification of Impurities | Requires toxicological studies if levels exceed qualification thresholds. gally.ch | Qualified if levels are ≤ those in the RLD or are significant metabolites. regulations.govfda.gov |

| New Impurities | Must be fully identified and qualified. | Requires full identification and qualification if not present in the RLD. raps.org |

Future Directions in Dapagliflozin Ortho Isomer Research

Development of Novel Stereoselective Synthesis Methods

The synthesis of C-glycosides like dapagliflozin (B1669812) presents a significant challenge in controlling stereochemistry, particularly in achieving high selectivity for the desired β-anomer over the α-anomer. The formation of positional isomers, such as the ortho isomer, adds another layer of complexity. Future research will likely focus on the development of novel stereoselective synthesis methods that can precisely control the formation of the desired para-isomer of dapagliflozin, thereby minimizing the generation of the ortho isomer.

One promising area of research is the use of organometallic reagents in C-glycosylation reactions. For instance, the use of arylzinc reagents has been reported to offer high stereoselectivity in the synthesis of certain C-glucosides. acs.org The choice of catalyst can also significantly influence the selectivity of the C-glycosylation step, with different catalysts favoring the formation of either the syn or anti product. acs.org Future investigations may explore a wider range of organometallic compounds and catalyst systems to identify conditions that are highly selective for the formation of the para-isomer of dapagliflozin.

Another avenue for research is the refinement of reaction conditions in established synthetic routes. For example, in lithiation reactions, the slow addition of reagents like n-butyllithium has been shown to preferentially form the ortho-lithiated intermediate in certain contexts. acs.org A deeper understanding of the reaction mechanisms and kinetics could lead to the development of processes that disfavor the formation of the ortho isomer.

Furthermore, the development of novel protecting group strategies for the glucose moiety could play a role in directing the stereochemical outcome of the C-glycosylation reaction. The choice of protecting groups can influence the reactivity and steric environment of the anomeric center, which in turn can affect the ratio of isomers formed.

Advancements in High-Throughput Isomer Profiling Techniques

The ability to rapidly and accurately detect and quantify the ortho isomer of dapagliflozin is essential for process development and quality control. While high-performance liquid chromatography (HPLC) is a well-established method for separating dapagliflozin and its α-isomer, future research will likely focus on developing higher-throughput techniques for isomer profiling. google.comresearchgate.net

Current HPLC methods for the separation of dapagliflozin isomers often utilize C18 or chiral columns. A Chinese patent describes a method using a C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water to separate dapagliflozin from its α-isomer. google.com The use of chiral columns, such as Chiralpak AD-H, has also been reported for the separation of these isomers. researchgate.net

| Chromatographic Column | Mobile Phase | Flow Rate (mL/min) | Column Temperature (°C) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|---|

| Octadecyl bonded silica (B1680970) gel (C18) | Acetonitrile/Water (32-42:58-68 v/v) | 0.60-1.20 | 20-40 | 205-260 | google.com |

| Octadecyl bonded silica gel (C18) | Methanol/Water (60-80:20-40 v/v) | 0.60-1.20 | 20-40 | 205-260 | google.com |

| Chiralpak AD-H | Not specified | Not specified | Not specified | Not specified | researchgate.net |

Future advancements in this area may involve the use of ultra-high-performance liquid chromatography (UHPLC), which offers faster analysis times and higher resolution compared to conventional HPLC. The development of UHPLC methods could significantly increase the throughput of isomer profiling, allowing for more rapid feedback during process optimization.

Another promising technique is supercritical fluid chromatography (SFC). SFC can offer faster separations and is considered a "greener" alternative to HPLC due to its use of supercritical carbon dioxide as the primary mobile phase. nih.gov The development of SFC methods for the analysis of dapagliflozin and its isomers could provide a high-throughput and environmentally friendly analytical solution.

Furthermore, the integration of mass spectrometry with these chromatographic techniques (LC-MS and SFC-MS) can provide more definitive identification of isomers and other impurities. researchgate.net The development of high-throughput LC-MS or SFC-MS methods would be a significant advancement in the analytical characterization of dapagliflozin.

Green Chemistry Approaches for Isomer Control and Reduction

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and improve process efficiency. Future research in the synthesis of dapagliflozin will likely focus on developing greener methods that also offer better control over isomer formation.

One aspect of green chemistry is the use of more environmentally friendly solvents. A study has reported on a "green route" for the synthesis of dapagliflozin, although the specific details regarding isomer control were not extensively discussed. pensoft.net Future work could explore the use of alternative solvents, such as ionic liquids or supercritical fluids, in the C-glycosylation step to see if they can influence the isomeric ratio in a favorable way.

Another key principle of green chemistry is the use of catalytic reactions to improve atom economy and reduce waste. The development of highly selective catalysts for the C-glycosylation reaction, as discussed in the context of stereoselective synthesis, is also a green chemistry approach. A catalyst that can direct the reaction to produce almost exclusively the desired para-isomer would significantly reduce the amount of waste generated from the formation of unwanted isomers.

Furthermore, biocatalysis, the use of enzymes to catalyze chemical reactions, offers a potentially powerful green chemistry approach. Enzymes are highly selective and can operate under mild reaction conditions. Future research could explore the possibility of using enzymes to either selectively synthesize the desired dapagliflozin isomer or to selectively remove the unwanted ortho isomer from a mixture.

Finally, the development of continuous manufacturing processes for dapagliflozin could also contribute to better isomer control and a greener process. Continuous manufacturing allows for tighter control over reaction parameters, which can lead to improved selectivity and reduced formation of byproducts.

Q & A

Basic: What methodological considerations are critical for developing an RP-HPLC protocol to quantify Dapagliflozin Ortho Isomer?

Answer:

Key steps include:

- Mobile phase optimization : A 30:70 ratio of pH 2.5 phosphate buffer (prepared with 7.0 g potassium dihydrogen orthophosphate per 1000 mL water) and methanol improves resolution .

- Flow rate calibration : Testing rates between 0.8–1.5 mL/min balances peak separation and runtime efficiency .

- Buffer preparation : Use 0.45 µm nylon membrane filtration and sonication to degas solvents, minimizing baseline noise .

- Column selection : C18 columns are preferred for hydrophobic interactions with Dapagliflozin’s aromatic structure .

Basic: How can researchers address challenges in isolating the ortho isomer during synthetic pathways?

Answer:

Isolation requires:

- Chromatographic separation : Utilize preparative HPLC with orthogonal phases (e.g., reverse-phase and normal-phase) to resolve ortho isomers from meta/para counterparts .

- Solvent system tuning : Adjust polarity gradients to exploit differences in isomer solubility and retention times .

- Crystallization control : Optimize temperature and solvent composition to favor ortho isomer crystallization, guided by differential scanning calorimetry (DSC) data .

Advanced: How can Design of Experiments (DOE) principles enhance RP-HPLC method robustness for this compound analysis?

Answer:

DOE optimizes parameters systematically:

- Factor screening : Test variables like pH (2.5–4.0), organic modifier concentration (60–80% methanol), and column temperature (25–40°C) using fractional factorial designs .

- Response surface methodology (RSM) : Model interactions between factors to identify optimal resolution (e.g., >2.0) and asymmetry factor (1.0–1.2) .

- Validation : Confirm method robustness via intermediate precision studies (e.g., inter-day variability <2%) and forced degradation assays .

Advanced: How should researchers reconcile contradictory efficacy data for Dapagliflozin in pediatric T1DM versus T2DM populations?

Answer:

Address discrepancies through:

- Population stratification : Segment trials by age, disease duration, and insulin sensitivity to isolate isomer-specific effects .

- Endpoint harmonization : Use standardized metrics (e.g., HbA1c reduction, urinary glucose excretion) across studies to enable cross-trial comparisons .

- Pharmacokinetic (PK) modeling : Compare exposure-response relationships in T1DM and T2DM cohorts, accounting for covariates like renal function and SGLT2 expression .

Basic: What stability-indicating assays are recommended to detect isomerization in Dapagliflozin formulations?

Answer:

- Forced degradation studies : Expose samples to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to monitor isomerization via HPLC .

- Impurity profiling : Use LC-MS/MS to identify degradation products (e.g., C2 epimer, CAS 2133407-75-5) and confirm structural integrity .

- Accelerated stability testing : Store samples at 25°C/60% RH for 6 months to predict shelf-life and isomerization kinetics .

Advanced: What mechanistic insights guide the study of this compound’s pharmacological activity compared to its epimers?

Answer:

- Molecular docking : Simulate ortho isomer binding to SGLT2 using crystallographic data (PDB ID: 7VSI) to assess steric and electronic interactions .

- In vitro assays : Compare glucose uptake inhibition in renal proximal tubule cells (e.g., HK-2) across isomers to quantify potency differences .

- Metabolite tracking : Use radiolabeled isotopes (e.g., ¹⁴C-Dapagliflozin) to trace isomer-specific metabolic pathways in hepatocyte models .

Advanced: How can researchers apply PICO/FINER frameworks to design studies on this compound’s renoprotective effects?

Answer:

- PICO :

- Population : T2DM patients with albuminuria (UACR ≥30 mg/g).

- Intervention : Ortho isomer vs. standard Dapagliflozin.

- Comparison : Placebo or active comparator (e.g., empagliflozin).

- Outcome : Change in eGFR over 52 weeks .

- FINER criteria :

- Feasibility : Use existing biobanks for PK/PD analysis.

- Novelty : Focus on isomer-specific modulation of tubular hypoxia markers (e.g., HIF-1α) .

- Ethical : Exclude severe renal impairment (eGFR <30 mL/min/1.73m²) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.